[3H]Diprenorphine
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H35NO4 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-3,4-ditritio-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1/i10T,11T/t10?,11?,18-,19-,22-,24-,25+,26- |
InChI Key |
OIJXLIIMXHRJJH-ZXJLXYCOSA-N |
Isomeric SMILES |
[3H]C1C(N([C@@H]2CC3=C4[C@@]15[C@@]26CC[C@]([C@@H]5OC4=C(C=C3)O)([C@H](C6)C(C)(C)O)OC)CC7CC7)[3H] |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origin of Product |
United States |
Radioligand Characteristics and Pre Labeling Considerations for 3h Diprenorphine
Pharmacological Profile of [3H]Diprenorphine
The pharmacological characteristics of [³H]Diprenorphine are central to its application in experimental settings. Its interaction with opioid receptors has been extensively studied, revealing a complex profile that is both broadly acting and subject to experimental context.
Non-Selective Opioid Antagonist Properties across Receptor Subtypes (μ, δ, κ)
[³H]Diprenorphine is widely recognized as a non-selective antagonist, exhibiting high affinity for all three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). mdpi.comacgpubs.org This non-selectivity makes it an invaluable tool for determining the total density of opioid receptors in a given preparation. researchgate.net Its binding affinity, often expressed as the inhibition constant (Ki), is in the subnanomolar to nanomolar range for each receptor subtype, although slight variations in affinity have been reported across different studies and experimental conditions.
For instance, some studies have reported Ki values of 0.072 nM for μ-opioid receptors, 0.23 nM for δ-opioid receptors, and 0.017 nM for κ-opioid receptors, highlighting its potent interaction with all three. researchgate.net Another study using rat brain membranes reported Ki values of 0.20 nM for μ, 0.18 nM for δ, and 0.47 nM for κ receptors. researchgate.net This general lack of preference allows [³H]Diprenorphine to displace a wide range of subtype-selective ligands, making it a universal ligand for studying opioid receptor pharmacology. mdpi.com
Table 1: Reported Binding Affinities (Ki) of Diprenorphine (B84857) for Opioid Receptor Subtypes
| Receptor Subtype | Ki (nM) - Source 1 researchgate.net | Ki (nM) - Source 2 researchgate.net |
|---|---|---|
| Mu (μ) | 0.072 | 0.20 |
| Delta (δ) | 0.23 | 0.18 |
| Kappa (κ) | 0.017 | 0.47 |
Historical and Current Understanding of Apparent Selectivity in Different Experimental Contexts
Historically, [³H]Diprenorphine was among the first radioligands used for the in vivo and in vitro labeling and characterization of opioid receptors. researchgate.net Early studies with [³H]diprenorphine were pivotal in mapping the distribution of opioid binding sites in the central nervous system. researchgate.net While it is fundamentally a non-selective ligand in vitro, some experimental contexts have suggested an apparent selectivity.
For example, certain in vivo studies in mice have indicated that [³H]diprenorphine may preferentially label μ-opioid receptors. This observation was supported by displacement studies where the in vivo distribution of [³H]diprenorphine binding mirrored that of μ-selective radioligands. The reasons for this apparent in vivo selectivity are not fully elucidated but may relate to factors such as differential receptor accessibility, local receptor densities, or the influence of the specific physiological environment of the study.
It is now understood that while [³H]Diprenorphine binds with high affinity to all three receptor types, its behavior in complex biological systems can be influenced by the experimental setup. nih.gov Therefore, while it remains a gold standard for labeling the total opioid receptor population, researchers must consider the potential for apparent selectivity when interpreting results from in vivo experiments.
Radiochemical Purity and Specific Activity
For any radioligand, high radiochemical purity and specific activity are critical for generating reliable and reproducible data. [³H]Diprenorphine is commercially available with a high degree of purity, typically exceeding 97%. Current time information in Bangalore, IN. This high purity is essential to minimize non-specific binding and ensure that the observed signal is from the ligand binding to the target receptors. The radiochemical purity is routinely assessed using methods such as high-pressure liquid chromatography (HPLC). Current time information in Bangalore, IN.
The specific activity of [³H]Diprenorphine is also high, generally greater than 25 Curies per millimole (Ci/mmol). Current time information in Bangalore, IN. This high specific activity allows for the detection of low-density receptor populations and is crucial for saturation binding experiments, which are used to determine the density of receptors (Bmax) and the ligand's dissociation constant (Kd).
It is important to note that the stability of the tritiated compound is a key consideration. When stored at -20°C in its original ethanol (B145695) solvent, the rate of decomposition is initially around 5% per month, though this can vary. Current time information in Bangalore, IN. Therefore, it is advisable to check the radiochemical purity of the ligand prior to use, especially after prolonged storage. Current time information in Bangalore, IN.
Table 2: Radiochemical Characteristics of this compound
| Characteristic | Typical Value | Method of Determination |
|---|---|---|
| Radiochemical Purity | >97% | High-Pressure Liquid Chromatography (HPLC) Current time information in Bangalore, IN. |
| Specific Activity | >25 Ci/mmol | - |
Radiosynthesis Approaches for Tritiated Forms
The synthesis of [³H]Diprenorphine involves the introduction of tritium (B154650), a radioactive isotope of hydrogen, into the diprenorphine molecule. The most common method for preparing [³H]Diprenorphine is through the catalytic hydrogenation of an unsaturated precursor using tritium gas (³H₂). mdpi.comresearchgate.net
Specifically, the radiosynthesis of [15,16-³H]diprenorphine is achieved by the catalytic reduction of the double bond in a 15,16-didehydro precursor of diprenorphine. mdpi.comresearchgate.net This method allows for the incorporation of two tritium atoms into the molecule at specific positions, resulting in a high specific activity product. This approach is analogous to the synthesis of other tritiated oripavine derivatives, such as [³H]etorphine. mdpi.comresearchgate.net The use of a halogenated precursor and subsequent catalytic dehalogenation with tritium gas is another general method for preparing tritiated compounds. google.com
The synthesis of radiolabeled orvinols, the class of compounds to which diprenorphine belongs, has been a subject of extensive research, with various strategies developed for labeling with different radioisotopes, including carbon-11 (B1219553) and fluorine-18 (B77423) for positron emission tomography (PET) studies. mdpi.com However, for in vitro receptor autoradiography and binding assays, the tritiated form remains a widely used and valuable tool due to its high affinity and non-selective binding profile. mdpi.comresearchgate.net
In Vitro Opioid Receptor Binding Methodologies Utilizing 3h Diprenorphine
Saturation Binding Assays
Saturation binding assays are fundamental in receptor pharmacology for quantifying the total number of receptors in a given tissue or cell preparation and determining the affinity of a radioligand for these receptors. In these experiments, membrane preparations are incubated with increasing concentrations of [3H]Diprenorphine until equilibrium is reached.
Determination of Receptor Density (Bmax)
Receptor density, or Bmax, represents the maximum number of binding sites for a specific radioligand in a sample. It is a crucial parameter for understanding the total receptor population available for binding. The Bmax for this compound has been determined in various tissues and cell lines, providing insights into opioid receptor distribution.
Methodologically, the determination of Bmax involves incubating tissue homogenates or cell membranes with a range of this compound concentrations. Nonspecific binding is determined in parallel incubations containing a high concentration of an unlabeled opioid ligand, such as naloxone (B1662785), to saturate the specific binding sites. nih.gov The specific binding is then calculated by subtracting the nonspecific binding from the total binding at each this compound concentration.
The resulting data are typically analyzed using Scatchard plots, where the ratio of bound to free radioligand is plotted against the bound radioligand concentration. pnas.orgpnas.org The x-intercept of this linear plot provides the Bmax value.
Table 1: Bmax Values for this compound in Various Preparations
| Preparation | Bmax (fmol/mg protein) | Source |
|---|---|---|
| Rat brain homogenate | 530 | pnas.org |
| Permeabilized GH3DORT cells | 1240 | researchgate.net |
| Porcine enteric neuronal membranes | 50-95 | |
| Rana pipiens whole brain tissue | 287.7 | nih.gov |
| Rat dorsal root ganglia neurons | ~1300 | nih.gov |
| HEK-293 cells expressing ZFOR3 | 2866.5 | researchgate.net |
| HEK-293 cells expressing ZFOR4 | 6231 | bioscientifica.com |
| Human neuroblastoma SH-SY5Y cells | 206 | umich.edu |
This table is interactive. Click on the headers to sort the data.
Determination of Binding Affinity (Kd)
The equilibrium dissociation constant, or Kd, is a measure of the affinity of a radioligand for its receptor. A lower Kd value indicates a higher binding affinity. Saturation binding assays with this compound are used to determine its Kd for opioid receptors.
The Kd is determined from the same saturation binding experiment used for Bmax. In a Scatchard plot, the negative reciprocal of the slope of the line equals the Kd. pnas.orgpnas.org Alternatively, nonlinear regression analysis of the saturation binding curve, where specific binding is plotted against the radioligand concentration, can directly yield the Kd value.
Studies have reported a range of Kd values for this compound, reflecting its high affinity across different opioid receptor populations and experimental conditions.
Table 2: Kd Values for this compound in Various Preparations
| Preparation | Kd (nM) | Source |
|---|---|---|
| Rat brain homogenate | 0.23 | pnas.org |
| Permeabilized GH3DORT cells | 1.29 | researchgate.net |
| Porcine enteric neuronal membranes | 0.2-0.5 | |
| Rana pipiens whole brain tissue | 0.65 | nih.gov |
| Rat dorsal root ganglia neurons | 0.3 | nih.gov |
| HEK-293 cells expressing ZFOR3 | 1.05 | researchgate.net |
| HEK-293 cells expressing ZFOR4 | 3.42 | bioscientifica.com |
This table is interactive. Click on the headers to sort the data.
Competition Binding Assays
Competition binding assays are used to determine the affinity of unlabeled ligands (competitors or inhibitors) for a receptor by measuring their ability to displace a radioligand, such as this compound, from its binding site. These assays are essential for characterizing the pharmacological profile of new compounds.
Determination of Inhibitor Constants (Ki)
The inhibitor constant, or Ki, represents the affinity of a competing unlabeled ligand for the receptor. It is a more intrinsic measure of affinity than the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding), as it is independent of the radioligand concentration and its affinity for the receptor.
In a competition binding assay, a fixed concentration of this compound (typically close to its Kd) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The concentration of the competitor that displaces 50% of the specifically bound this compound is the IC50 value.
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand (this compound) and Kd is its equilibrium dissociation constant. pnas.orgpharmacologycanada.org
Table 3: Ki Values of Various Opioid Ligands Determined Using this compound Competition Assays
| Ligand | Receptor/Tissue | Ki (nM) | Source |
|---|---|---|---|
| Diprenorphine (B84857) | Rana pipiens brain | 0.22 | nih.gov |
| DAMGO | SH-SY5Y cell membranes | 79 | umich.edu |
| Morphine | SH-SY5Y cell membranes | 60.3 | umich.edu |
| BU09059 | κ-opioid receptor | 1.72 | acs.org |
| BU09057 | κ-opioid receptor | 158.6 | acs.org |
| Naloxone | Benzomorphan receptors | 1.0 | pnas.org |
| Ethylketocyclazocine | Benzomorphan receptors | 1.0 | pnas.org |
| Met-enkephalin | ZFOR4 receptor | nanomolar range | bioscientifica.com |
| Leu-enkephalin | ZFOR4 receptor | nanomolar range | bioscientifica.com |
This table is interactive. Click on the headers to sort the data.
Assessment of Ligand Selectivity Profiles
By determining the Ki values of a compound at different opioid receptor subtypes (μ, δ, and κ), its selectivity profile can be established. This compound's non-selective nature makes it an ideal radioligand for such studies. To assess selectivity, competition assays are performed using cell lines or tissues that predominantly express a single receptor subtype, or by using selective unlabeled ligands to block binding to other receptor types. pnas.orgacs.org
For instance, to determine a ligand's affinity for the κ-receptor, a competition assay with this compound can be conducted in the presence of saturating concentrations of μ- and δ-selective unlabeled ligands to isolate the binding to κ-receptors. The ratio of Ki values for the different receptor subtypes provides a quantitative measure of the ligand's selectivity. For example, a ligand with a much lower Ki for the μ-receptor compared to the δ- and κ-receptors is considered μ-selective.
This approach has been instrumental in the characterization of numerous opioid ligands, revealing their preferences for specific receptor subtypes and guiding the development of more selective drugs. For example, studies have used this compound to demonstrate the high selectivity of novel compounds for the κ-opioid receptor. acs.org
Kinetic Binding Studies
Kinetic binding studies investigate the rates at which a radioligand associates with and dissociates from its receptor. These parameters, the association rate constant (kon or k+1) and the dissociation rate constant (koff or k-1), provide a more dynamic understanding of the ligand-receptor interaction compared to equilibrium binding assays. The ratio of koff to kon also provides an independent measure of the equilibrium dissociation constant (Kd = koff/kon). bmglabtech.comacs.org
To determine the association rate, membrane preparations are incubated with this compound, and the amount of specific binding is measured at various time points until equilibrium is reached. unimi.it The dissociation rate is measured by first allowing the binding to reach equilibrium, and then initiating dissociation by adding a large excess of an unlabeled ligand or by infinite dilution of the sample. The amount of this compound remaining bound is then measured over time. unimi.itnih.gov
Kinetic studies using this compound have revealed that the interaction with opioid receptors is a dynamic process. nih.gov For example, research has shown that the dissociation of this compound from its binding sites can be influenced by various factors. nih.gov Understanding the kinetics of this compound binding is crucial for accurately interpreting data from both in vitro and in vivo experiments, as the rates of association and dissociation can significantly impact the observed pharmacological effects. researchgate.net
Measurement of Association Rates (kon)
The association rate constant (kon), which describes the rate at which a ligand binds to a receptor, is a critical parameter in understanding the kinetics of drug-receptor interactions. Studies have shown that a faster kon can contribute to a more rapid onset of a drug's effect in a physiological system.
Methodologies to determine the kon of this compound involve incubating membrane preparations containing opioid receptors with the radioligand and measuring the amount of specific binding at various time points until equilibrium is reached. The observed association rate (kobs) is then determined. The kon can be calculated from the kobs and the dissociation rate constant (koff).
In studies with purified mu-opioid receptors, the association rates of this compound were observed to be slower when the receptor was in complex with a G protein or a stabilizing nanobody. This suggests that the conformational state of the receptor, as influenced by its binding partners, can allosterically modulate the kinetics of ligand binding.
Measurement of Dissociation Rates (koff)
The dissociation rate constant (koff) represents the rate at which a ligand unbinds from its receptor. A slower koff, indicative of a longer receptor occupancy or "residence time," is often associated with a more prolonged pharmacological effect.
The koff of this compound is typically measured by first allowing the radioligand to bind to the receptors to equilibrium. Subsequently, an excess of a non-radiolabeled opioid ligand, such as naloxone, is added to the mixture. This prevents the re-binding of this compound that dissociates from the receptor. The amount of this compound remaining bound is then measured over time, and the koff is calculated from the rate of this decrease.
In rat brain homogenates, the dissociation of this compound was found to be consistent with a model where a diffusion boundary near the receptor site in vivo contributes to the tracer's retention. nih.gov This boundary is disrupted during the homogenization process for in vitro assays. nih.gov
Membrane Preparation and Incubation Conditions
The preparation of membranes and the conditions of the binding assay are critical for obtaining reliable and reproducible data on opioid receptor binding.
Brain Homogenates (e.g., Rat, Porcine)
Membranes from brain tissue are a common source for studying opioid receptors. The process typically involves homogenizing the brain tissue (e.g., from rats or pigs) in a buffer solution, often Tris-HCl, followed by centrifugation to isolate the membrane fractions. nih.govnih.gov The resulting pellet containing the cell membranes is then resuspended for use in binding assays.
Studies have shown that the in vitro binding capacity for this compound in fresh, untreated rat brain homogenates is approximately 30 pmol/g of brain tissue. nih.gov However, procedures such as extensive dilution or washing of the homogenate can lead to a reduction in the measured binding sites. nih.gov In porcine enteric nervous system membranes, naloxone-displaceable this compound binding sites have been identified with KD values in the range of 0.2-0.5 nM and Bmax values between 50-95 fmol/mg of protein. nih.gov
The table below summarizes the binding characteristics of this compound in brain homogenates from different species.
| Species | Tissue | KD (nM) | Bmax (fmol/mg protein) | Reference |
| Rat | Brain | ~0.27 | ~212 | csic.es |
| Porcine | Enteric Nervous System | 0.2-0.5 | 50-95 | nih.gov |
KD (dissociation constant) is a measure of the affinity of the ligand for the receptor, with a lower value indicating higher affinity. Bmax (maximum binding capacity) represents the total number of receptors in the sample.
Cultured Cell Lines (e.g., CHO, SH-SY5Y, NG108-15)
Cultured cell lines that endogenously express or are transfected to express specific opioid receptor subtypes are widely used in binding studies. nih.govucla.edu These systems offer a more controlled environment compared to brain homogenates, allowing for the investigation of individual receptor types.
Commonly used cell lines include Chinese Hamster Ovary (CHO), human neuroblastoma SH-SY5Y, and the neuroblastoma-glioma hybrid NG108-15 cells. nih.govucla.edujneurosci.org For binding assays, cells are grown to confluency, harvested, and then homogenized to prepare membrane fractions. Incubation with this compound is then carried out, often in the presence of competing unlabeled ligands to determine the binding characteristics of specific receptor subtypes. elyssabmargolis.com
For example, in SH-SY5Y cells, this compound has been used to demonstrate the presence of high levels of kappa3 opioid receptors, which account for a significant portion of the total opioid binding. nih.gov
The table below provides examples of cell lines used in this compound binding studies and the key findings.
| Cell Line | Receptor(s) Studied | Key Findings | Reference |
| SH-SY5Y | μ, δ, κ3 | High levels of functional κ3 receptors were identified. | nih.gov |
| NG108-15 | δ | Opioid binding sites were found to be associated with nuclear membranes and chromatin. | jneurosci.org |
| CHO | μ, δ, κ | Used to assess the binding and signaling of endogenous opioid peptides. | elyssabmargolis.com |
Enteric Nervous System Membranes
The enteric nervous system, located in the wall of the gastrointestinal tract, contains a high density of opioid receptors that play a crucial role in regulating gut motility. Membranes from the myenteric and submucosal plexuses of the small and large intestines are prepared to study these receptors.
In canine small intestine, this compound binding studies have revealed a high affinity for opioid receptors (Kd values of 0.12 and 0.18 nM in myenteric and deep muscular plexus, respectively), with Bmax values of 400 and 500 fmol/mg protein, respectively. physiology.org Competition experiments in this tissue indicated the presence of μ, δ, and κ receptors. physiology.org In the porcine enteric nervous system, δ-opioid receptors have been found to be predominant. nih.gov
Subcellular Fractions (e.g., Nuclear Membranes, Chromatin)
Intriguing research has demonstrated the presence of opioid binding sites in subcellular compartments beyond the plasma membrane, such as the nucleus. Studies utilizing NG108-15 neurohybrid cells have identified specific this compound binding in purified nuclear preparations. jneurosci.org
Further fractionation of the nucleus revealed that high-affinity this compound binding sites are predominantly located in the chromatin, while lower-affinity sites are found in the nuclear membrane. jneurosci.org This is in contrast to agonist ligands, which showed higher affinity for the nuclear membrane. jneurosci.org These findings suggest the existence of distinct populations of nuclear opioid binding sites, with potentially different functional roles.
Influence of Ionic and Buffer Conditions on Binding Parameters
The binding of this compound to opioid receptors is significantly influenced by the ionic composition and buffer conditions of the assay medium. These factors can alter the conformation of the receptor and its interaction with ligands, thereby affecting binding parameters such as affinity (Kd) and receptor density (Bmax).
Monovalent cations, particularly sodium ions (Na⁺), play a crucial role in modulating opioid receptor binding. It has been long established that physiological concentrations of sodium decrease the binding affinity of opioid agonists. acs.org Conversely, sodium ions have been shown to increase the binding of the antagonist this compound. acs.org Specifically, increasing sodium concentrations lead to a modest increase in this compound binding to kappa (κ) and delta (δ) opioid receptors, and a more substantial increase of over 40% to the mu (μ) opioid receptor. acs.org This effect is specific to sodium, as it is not mimicked by other cations like potassium or lithium. nih.gov Studies have shown that sodium increases the Bmax of antagonist binding without significantly altering the Kd, suggesting that sodium exposes additional antagonist binding sites. nih.gov This differential effect on agonist and antagonist binding has led to the two-state model of opioid receptor function, where sodium is thought to stabilize an inactive conformation of the receptor that favors antagonist binding. plos.orgumich.edu
The presence of guanine (B1146940) nucleotides, such as guanosine (B1672433) triphosphate (GTP) and its non-hydrolyzable analog guanylyl imidodiphosphate (GppNHp), also modulates this compound binding. GTP and its analogs are known to inhibit the binding of opioid agonists but not the antagonist this compound. nih.gov In studies using NG108-15 cell membranes, the addition of Na⁺, Mg²⁺, and GTP resulted in only a twofold reduction in the affinity of this compound with a minor decrease in the number of binding sites. nih.gov However, these conditions significantly altered the dissociation kinetics, converting a large portion of the receptors into a very fast dissociating form. nih.gov The effects of Na⁺ and GTP are distinct and not additive, suggesting they act through different mechanisms. nih.govnih.gov For instance, treatment of membranes with N-ethylmaleimide, which uncouples the receptor from G-proteins, abolishes the effect of GTP on this compound dissociation but does not affect the action of Na⁺. nih.gov
The choice of buffer system is also critical for maintaining the pH and providing a suitable environment for the binding assay. Tris-HCl is a commonly used buffer in this compound binding assays, typically at a concentration of 50 mM and a pH of 7.4 or 7.7. umich.edujneurosci.org Other components are often included in the buffer to optimize binding conditions. For example, chelating agents like EDTA may be included to remove divalent cations that could interfere with binding. researchgate.net Divalent cations like magnesium (Mg²⁺) can also influence binding, and their inclusion or exclusion can affect the experimental outcome. jneurosci.orgresearchgate.net Some protocols also include protease inhibitors like leupeptin (B1674832) or bestatin (B1682670) and bacitracin to prevent the degradation of receptors by proteases present in the membrane preparations. rpsg.org.uk
The following table summarizes the effects of different ionic and buffer components on this compound binding parameters based on various research findings.
| Component | Concentration | Receptor Type(s) | Effect on this compound Binding | Reference(s) |
| Sodium (Na⁺) | ~25-100 mM | μ, δ, κ | Increases Bmax, particularly for μ-OR; modest increase for κ-OR and δ-OR. acs.orgnih.gov | acs.orgnih.govplos.org |
| GTP/GppNHp | 10-100 µM | μ, δ, κ | Generally no direct effect on binding affinity but alters dissociation kinetics, converting receptors to a fast-dissociating state, especially in the presence of Na⁺. nih.govnih.gov | nih.govnih.gov |
| Magnesium (Mg²⁺) | 3-5 mM | μ, δ, κ | Can promote a slowly dissociating form of the receptor; its effects can be complex and dependent on the presence of other ions and GTP. nih.gov | nih.govjneurosci.orgresearchgate.net |
| Tris-HCl Buffer | 50 mM, pH 7.4-7.7 | General | Standard buffer system providing a stable pH environment for binding. umich.edujneurosci.org | umich.edujneurosci.org |
| EDTA | 0.2-1 mM | General | Chelates divalent cations, which can influence G-protein coupling and receptor conformation. researchgate.netumich.edu | researchgate.netumich.edu |
Separation and Quantification Techniques
Rapid Filtration Methods
A crucial step in radioligand binding assays is the separation of the radioligand that is bound to the receptor from the unbound (free) radioligand in the solution. For this compound assays, rapid filtration is the most commonly employed technique for this purpose. jneurosci.orgnih.gov This method relies on the rapid passage of the incubation mixture through a filter that traps the cell membranes containing the receptor-ligand complexes, while the free radioligand passes through into the filtrate.
The process is typically carried out using a cell harvester or a vacuum filtration manifold. researchgate.netoup.comnih.gov Glass fiber filters, such as Whatman GF/B or GF/C types, are widely used because they effectively retain the membrane fragments while allowing for rapid filtration. umich.edurpsg.org.uk To minimize non-specific binding of the radioligand to the filters themselves, the filters are often pre-soaked in a solution, commonly 0.2% to 0.5% polyethyleneimine (PEI).
Immediately after the incubation period, the reaction mixture is rapidly diluted with ice-cold wash buffer and filtered under reduced pressure. researchgate.net The filters are then washed quickly one or more times with the same ice-cold buffer to remove any remaining free radioligand that might be trapped in the filter matrix. umich.eduresearchgate.net The entire filtration and washing process is performed rapidly to prevent significant dissociation of the this compound from the receptors, which could lead to an underestimation of the amount of bound ligand. nih.gov
The composition of the wash buffer is also an important consideration. It is typically the same as the incubation buffer (e.g., Tris-HCl) to maintain the appropriate ionic strength and pH, and it is kept ice-cold to slow the dissociation rate of the radioligand-receptor complex. umich.eduresearchgate.net After washing, the filters containing the trapped membranes and bound this compound are transferred to scintillation vials for quantification of radioactivity. oup.comnii.ac.jp
Liquid Scintillation Counting
Once the bound this compound is isolated on the filters, the amount of radioactivity is quantified using liquid scintillation counting. This technique is highly sensitive and is the standard method for measuring beta-emitting radionuclides like tritium (B154650) (³H). jneurosci.orgoup.com
The filters from the rapid filtration step are placed into scintillation vials. oup.com A specialized "scintillation cocktail" or fluid is then added to each vial. researchgate.netoup.com This cocktail contains a solvent (often an aromatic hydrocarbon like toluene (B28343) or xylene) and one or more fluorescent solutes, also known as fluors or scintillators.
The low-energy beta particles emitted by the decay of ³H atoms in the diprenorphine molecule transfer their energy to the solvent molecules in the cocktail. These excited solvent molecules, in turn, transfer the energy to the fluor molecules. The fluors then release this energy in the form of photons of light as they return to their ground state. The intensity of the light produced is proportional to the energy of the initial beta particle.
The scintillation vials are placed in a liquid scintillation counter, which is a specialized instrument designed to detect these light flashes. The counter uses photomultiplier tubes (PMTs) to detect the photons and convert them into electrical pulses. The instrument's electronics then process these pulses to determine the amount of radioactivity present in the sample, typically expressed as counts per minute (CPM) or disintegrations per minute (DPM). umich.edu The counting efficiency, which is the ratio of CPM to DPM, is determined using standards and is used to convert the measured counts into the actual amount of radioactive decay.
The data obtained from liquid scintillation counting, representing the amount of bound this compound, is then used to perform saturation or competition analysis to determine the key binding parameters, such as Kd, Bmax, and the inhibition constant (Ki) for competing ligands. umich.edu
In Vivo Opioid Receptor Binding and Occupancy Methodologies with 3h Diprenorphine
Application in Animal Models
The versatility of [3H]diprenorphine as a radiotracer has led to its application across different species, enabling comparative studies of the opioid system's organization and function.
Rodent Models (e.g., Rats, Mice)
Rodent models, particularly rats and mice, have been extensively used in in vivo studies with this compound to investigate opioid receptor binding and occupancy. In rats, subcutaneous administration of this compound has been employed to label and quantify opioid receptor sites in the brain. nih.gov These studies have revealed that the in vivo binding sites for this compound are saturable, with a binding capacity of approximately 25-30 pmol/g of brain tissue. nih.gov Furthermore, it was observed that bound this compound accounted for 70% of the total radioactivity in the brain after administration of tracer doses. nih.gov
In mice, intravenous administration of this compound has been utilized to study the in vivo occupation of brain opioid receptors by endogenous enkephalins. dntb.gov.ua These experiments have demonstrated that blocking the degradation of enkephalins leads to an increased occupation of opioid receptors by these endogenous peptides, which in turn inhibits the binding of intravenously administered this compound in a dose-dependent manner. dntb.gov.ua Studies in mice have also explored the selectivity of this compound binding in vivo, with findings suggesting that it may bind predominantly to a single opioid receptor subtype under these conditions. core.ac.uk
The following table summarizes key findings from in vivo this compound binding studies in rodent models:
| Animal Model | Administration Route | Key Findings |
| Rat | Subcutaneous (s.c.) | In vivo binding sites are saturable (25-30 pmol/g brain). nih.gov |
| Rat | Subcutaneous (s.c.) | Bound this compound constitutes 70% of total brain activity. nih.gov |
| Mouse | Intravenous (i.v.) | Inhibition of enkephalin degradation reduces this compound binding. dntb.gov.ua |
| Mouse | Intravenous (i.v.) | Evidence suggests potential in vivo selectivity for a single receptor subtype. core.ac.uk |
Zebrafish Models
The zebrafish (Danio rerio) has emerged as a valuable model organism for studying the endogenous opioid system, and this compound has been instrumental in characterizing its opioid receptors. Saturation binding assays using this compound on zebrafish brain membranes have demonstrated high-affinity binding to the zebrafish mu (zMOP), kappa (zKOP), and delta (zDOPa/b) opioid receptors. nih.gov
Pharmacological analyses have shown that this compound binds with high affinity to various zebrafish opioid receptors, including drDOR1 (a delta opioid receptor subtype) with a dissociation constant (KD) of 3.4 nM, and drKOR (a kappa opioid receptor subtype) with a KD of 0.8 nM. oup.com Competition binding experiments in zebrafish brain have further revealed that while non-selective opioid ligands effectively displace this compound, highly selective mammalian opioid receptor ligands show reduced affinity, suggesting evolutionary divergence in the ligand-binding pockets of these receptors. oup.com
In Vivo Receptor Labeling and Tracer Administration Routes
The effective labeling of opioid receptors in vivo with this compound relies on appropriate administration of the tracer. The chosen route of administration influences the bioavailability and distribution of the radioligand. The most commonly employed routes for in vivo studies in rodents are subcutaneous (s.c.) and intravenous (i.v.) injections. nih.govdntb.gov.ua
Subcutaneous administration in rats has been shown to effectively deliver this compound to the brain, allowing for the determination of specific binding to high-affinity sites. nih.gov This method involves injecting the tracer under the skin, from where it is gradually absorbed into the systemic circulation and subsequently crosses the blood-brain barrier to reach its target receptors.
Intravenous administration, typically into a tail vein in mice, provides a more direct and rapid delivery of this compound to the central nervous system. dntb.gov.ua This route is often preferred for studies investigating dynamic processes, such as the competition between the radiotracer and endogenous opioids for receptor binding. The time course of total labeled diprenorphine (B84857) in specific brain regions can be monitored following an intravenous bolus injection. capes.gov.br
Autoradiographic Visualization of Receptor Distribution
Autoradiography with this compound has been a cornerstone technique for visualizing the anatomical distribution of opioid receptors within the central and peripheral nervous systems. This method allows for the creation of detailed maps illustrating the density of opioid receptor binding sites in various tissues.
Detailed Mapping in Central Nervous System Regions (e.g., Cortex, Thalamus, Periaqueductal Gray, Hippocampus)
In vivo and in vitro autoradiographic studies using this compound have provided a comprehensive atlas of opioid receptor distribution in the rat brain. nih.gov These studies have revealed a widespread but heterogeneous distribution of binding sites. High densities of this compound binding have been consistently observed in several key regions involved in pain modulation, reward, and emotion.
Cortex: The cerebral cortex displays a laminar pattern of this compound binding, with variations in density across different cortical areas.
Thalamus: Specific nuclei within the thalamus, a critical relay center for sensory information, exhibit high concentrations of opioid receptors.
Periaqueductal Gray (PAG): The PAG, a midbrain structure central to the descending pain inhibitory pathways, shows particularly dense this compound binding.
Hippocampus: This brain region, crucial for learning and memory, also contains a significant population of opioid receptors as visualized by this compound autoradiography.
The following table presents a summary of relative this compound binding densities in selected rat brain regions as determined by autoradiography:
| Brain Region | Relative Binding Density |
| Periaqueductal Gray | High |
| Thalamus (specific nuclei) | High |
| Hippocampus | Moderate to High |
| Cortex | Moderate (laminar pattern) |
Distribution in Spinal Cord and Peripheral Nervous System
The application of this compound autoradiography has extended to the spinal cord and peripheral nervous system, revealing the presence of opioid receptors in these key components of the pain pathway. In the human spinal cord, quantitative autoradiography with this compound has demonstrated a distinct pattern of receptor distribution. nih.gov The highest density of opiate receptors is localized within the superficial laminae of the dorsal horn (laminae I-III), particularly in the inner segment of lamina II. nih.gov This region is the primary site of synapse for nociceptive primary afferent fibers, suggesting a critical role for these receptors in modulating incoming pain signals. Moderately low densities of receptors are found in deeper laminae, including V, VI, VIII, IX, and X. nih.gov
Studies in rats have also shown dense this compound binding in the superficial laminae of the dorsal horn of the spinal cord. jneurosci.org Furthermore, research indicates the presence of opioid receptors on the peripheral terminals of sensory neurons, suggesting that opioids can modulate nociceptive signals at their site of origin. ucl.ac.uk The binding of this compound to spinal cord homogenates is detectable from early embryonic development in rats. ucl.ac.uk
Tritium-Sensitive Film Autoradiography and Quantitative Densitometry
Tritium-sensitive film autoradiography is a pivotal technique for visualizing the distribution of opioid receptors labeled with this compound in brain tissue. This method offers a high degree of spatial resolution, allowing for the precise localization of binding sites within various brain structures. Following in vivo administration of this compound and subsequent tissue processing, brain sections are apposed to tritium-sensitive film. The radioactive emissions from the tritium (B154650) create a latent image on the film, which, when developed, reveals the density and distribution of the radioligand-receptor complexes.
A significant advantage of using tritium-sensitive film is the ability to quantify receptor density through densitometry. The optical densities of the autoradiographic images are measured using a densitometer. These densities are then compared to the densities produced by calibrated tritium standards that are exposed to the film alongside the tissue sections. This comparison allows for the conversion of optical density values into absolute units of radioactivity (e.g., fmol/mg tissue), providing a quantitative measure of receptor binding. This quantitative approach is crucial for accurately assessing changes in receptor occupancy under different physiological or pharmacological conditions.
Assessment of Receptor Occupancy in Physiologically Perturbed States
Endogenous Opioid Peptide Release Studies
The displacement of this compound binding serves as a powerful tool to study the release of endogenous opioid peptides. In vitro studies using hippocampal slices have demonstrated that pharmacological depolarization, induced by agents like potassium chloride (KCl) or veratrine, leads to a transient and calcium-dependent reduction in this compound binding. This reduction is interpreted as the competitive displacement of the radioligand by newly released endogenous opioid peptides, such as enkephalins and dynorphins.
Subsequent autoradiography and quantitative densitometry of these slices reveal specific patterns of displacement. For instance, significant reductions in this compound binding have been observed throughout the hippocampus, including the CA1 and CA3 regions, the dentate gyrus, and the subiculum. The most pronounced decrease is often seen in the stratum lacunosum moleculare of the CA3 region, suggesting a high concentration of endogenous opioid release at these sites. By correlating the locations of maximal displacement with the known distribution of opioid peptides, researchers can infer the likely sources and sites of action of these endogenous ligands within specific neural circuits.
| Brain Region | Observation | Implication |
| Hippocampus (general) | Significant reduction in this compound binding with depolarization. | Release of endogenous opioid peptides. |
| CA1, CA3, Dentate Gyrus, Subiculum | Evident displacement of this compound binding. | Widespread opioid signaling in the hippocampus. |
| Stratum lacunosum moleculare of CA3 | Most dramatic reduction in this compound binding. | Major site of enkephalin release from perforant path fibers. |
| Stratum moleculare of the dentate gyrus | Significant reduction in this compound binding. | Release of enkephalins from perforant path fibers. |
| Stratum pyramidale of CA3 & Stratum granulosum | Displacement of this compound binding. | Potential release of both dynorphins and enkephalins from mossy fibers. |
Receptor Occupancy Changes Induced by Stressors (e.g., Footshock, Swim Stress, Water Deprivation)
Exposure to various stressors can dynamically alter the state of the endogenous opioid system, which can be quantified through changes in this compound binding. Studies have shown that different stressors can lead to either increases or decreases in receptor availability, depending on the brain region and the nature of the stressor.
Forced swimming in cold water has been shown to decrease this compound binding in the brain, suggesting an increased release of endogenous opioids that occupy the receptors. oup.com
Water-deprivation stress has been found to induce more complex, region-specific changes in this compound binding. For example, binding is increased in areas like the claustrum, lateral hypothalamus, amygdala, and ventral tegmental area, while it is decreased in the medial frontal cortex, lateral septum, dorsolateral thalamus, and central gray. researchgate.net These bidirectional changes suggest a complex regulation of opioid release in response to this type of chronic stressor, potentially influencing drive states. researchgate.net The observed alterations in binding are not correlated with changes in relative blood flow, indicating they reflect true changes in receptor occupancy. researchgate.net
| Stressor | Brain Region | Change in this compound Binding |
| Forced Swim Stress (cold water) | Brain (general) | Decrease oup.com |
| Water Deprivation | Claustrum | Increase researchgate.net |
| Lateral Hypothalamus | Increase researchgate.net | |
| Amygdala | Increase researchgate.net | |
| Ventral Tegmental Area | Increase researchgate.net | |
| Medial Frontal Cortex | Decrease researchgate.net | |
| Lateral Septum | Decrease researchgate.net | |
| Dorsolateral Thalamus | Decrease researchgate.net | |
| Central Gray | Decrease researchgate.net |
Receptor Changes Following Exercise
Physical exercise is another physiological perturbation known to modulate the endogenous opioid system. Studies in rats have investigated the effects of prolonged swim-stress on the in vivo binding of this compound. nih.gov The findings indicate that the duration of the exercise is a critical factor. nih.gov
Following a two-hour swim, there was a significant increase in this compound binding in five out of six examined brain areas, including the medulla-pons, mid-brain, mesolimbic region, caudate, and thalamus. nih.gov In contrast, a one-hour swim resulted in an insignificant elevation in binding. nih.gov This increased availability of opioid receptors for this compound binding could be due to a decreased level of competition from endogenous peptides or potential alterations in the binding characteristics of the receptors themselves. nih.gov These results suggest that prolonged exercise leads to a state of altered opioid receptor occupancy in the brain. nih.gov
| Brain Area | Change in this compound Binding (2-hour swim) |
| Medulla-Pons | Significantly Greater nih.gov |
| Mid-Brain | Significantly Greater nih.gov |
| Mesolimbic | Significantly Greater nih.gov |
| Caudate | Significantly Greater nih.gov |
| Thalamus | Significantly Greater nih.gov |
| Hypothalamus | Not specified as significantly greater |
Mechanistic and Theoretical Frameworks Elucidated by 3h Diprenorphine Research
Allosteric Modulation in Opioid Receptor Binding
Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, have emerged as a key area of opioid research. These modulators can subtly alter the receptor's conformation, thereby influencing the binding and/or efficacy of orthosteric ligands like endogenous opioids or pharmaceutical drugs. [3H]Diprenorphine has been crucial in characterizing these interactions.
Pioneering studies in the 1970s revealed that physiological concentrations of sodium ions decrease the binding affinity of opioid agonists, but not antagonists, to the μ-opioid receptor (MOR). acs.org This effect is a classic example of allosteric modulation. Using this compound as the radiolabeled antagonist, researchers have confirmed that its binding is largely unaffected by sodium ions, in stark contrast to radiolabeled agonists like [3H]DAMGO, whose binding is significantly reduced. acs.org This differential effect has been a foundational observation in understanding the conformational states of the receptor, where sodium ions are thought to stabilize a state with low affinity for agonists. acs.org
More recent studies have identified specific molecules that act as allosteric modulators. For instance, Salvinorin A was found to partially inhibit the binding of this compound to the MOR in Chinese hamster ovary cells. semanticscholar.org Saturation binding experiments showed that Salvinorin A decreased the maximal binding capacity (Bmax) and increased the dissociation constant (Kd) of this compound in a dose-dependent manner, confirming its allosteric action. semanticscholar.org Similarly, the compound MS1, identified as a positive allosteric modulator (PAM), was shown to not alter the Kd of this compound at the rat MOR, indicating it does not compete for the same binding site. nih.gov Another compound, BMS-986122, also demonstrated positive allosteric modulation by enhancing the binding affinity of the agonist DAMGO without affecting the binding of this compound itself. pnas.org
| Allosteric Modulator | Receptor System | Effect on this compound Binding | Reference |
|---|---|---|---|
| Sodium Ions (Na+) | μ-Opioid Receptor (Brain Homogenates) | Little to no effect on antagonist binding. | acs.org |
| Salvinorin A | Human μ-Opioid Receptor (CHO cells) | Partially inhibited binding; decreased Bmax and increased Kd. | semanticscholar.org |
| MS1 | Rat μ-Opioid Receptor (C6-μ cells) | No change in Kd. | nih.gov |
| BMS-986122 | Human μ-Opioid Receptor | Did not affect Kd. | pnas.org |
Receptor Micro-compartment and Diffusion Boundary Models for In Vivo Tracer Retention
A significant finding in in vivo studies is that the retention of this compound in the brain is greater than what would be predicted from its in vitro binding affinity. nih.gov To explain this discrepancy, a receptor micro-compartment model was proposed. nih.govnih.gov This model suggests that opioid receptors are not freely accessible but are located within a "micro-compartment" adjacent to a diffusion boundary. nih.govacs.org This boundary, possibly the synaptic cleft, restricts the diffusion of the ligand away from the receptor sites. nih.gov
This arrangement has several consequences:
It introduces a delay in the ligand reaching binding equilibrium. nih.gov
It leads to an increase in the apparent in vivo affinity of the receptor for the tracer, especially at non-saturating doses. nih.govresearchgate.net
This effect is abolished at saturating concentrations of the ligand. nih.gov
Experimental evidence supports this model. Dissociation experiments using brain homogenates labeled in vivo with this compound showed no evidence of cooperative binding, which could have been an alternative explanation for the high retention. nih.gov Instead, the results were consistent with the hypothesis that the tracer is retained in vivo due to a diffusion boundary that is disrupted during the brain homogenization process for in vitro assays. nih.govcapes.gov.br This kinetic model, combining pharmacokinetics with drug-receptor interactions, allows for a more accurate quantitative analysis of receptor availability in living animals. nih.gov
Agonist-Induced Receptor Internalization and its Impact on this compound Binding
Upon prolonged exposure to an agonist, many G-protein coupled receptors, including opioid receptors, undergo internalization. This process involves the movement of receptors from the cell surface into intracellular compartments, such as endosomes, and serves as a key mechanism for regulating signal transduction and receptor desensitization. ucla.edujneurosci.org
This compound has been instrumental in quantifying this phenomenon. As a lipophilic ligand, it can cross the cell membrane and bind to both surface and intracellular receptors. jneurosci.orgsemanticscholar.org In contrast, hydrophilic ligands can only access receptors on the cell surface. By measuring the difference between total binding (using this compound) and surface binding, researchers can quantify the pool of internalized receptors. semanticscholar.org
Studies in various cell lines have demonstrated that agonists like etorphine, DAMGO, and U50,488H induce a time- and temperature-dependent increase in the intracellular pool of receptors, as measured by an increase in intracellular this compound binding. ucla.edusemanticscholar.org For example, in CHO cells expressing the human kappa opioid receptor (KOR), treatment with the agonist U50,488H resulted in a significant increase in internalized receptors. semanticscholar.org Interestingly, research has shown that chronic treatment with morphine can inhibit the subsequent internalization of delta-opioid receptors (DOR) induced by other agonists. jneurosci.org In NG108-15 cells chronically treated with morphine, a subsequent challenge with DADLE or etorphine failed to induce DOR internalization, an effect that was not observed in control cells. jneurosci.org This highlights the complex regulatory mechanisms that differ between opioid drugs. Furthermore, studies comparing [11C]carfentanil (an agonist) and this compound (an antagonist) for imaging endogenous opioid release found that agonist-induced internalization may play a significant role in the observed signal changes, suggesting that the ability of a radioligand to bind to internalized receptors is a critical factor in such studies. nih.gov
Receptor Coupling to G-Proteins and Signal Transduction Pathways (e.g., [35S]GTPγS Binding Assays)
The binding of an agonist to an opioid receptor triggers a conformational change that promotes the coupling of the receptor to intracellular G-proteins. This coupling initiates a signaling cascade, and its efficiency is a measure of the ligand's functional activity or efficacy. The [35S]GTPγS binding assay is a widely used functional assay that measures the initial step of G-protein activation. In this assay, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured as an index of receptor-mediated G-protein activation. nih.govbiorxiv.org
This compound is often used in parallel with [35S]GTPγS assays to correlate receptor binding affinity with functional activity. nih.gov While this compound binding determines if a compound interacts with the receptor, the [35S]GTPγS assay reveals the nature of that interaction (i.e., whether the compound is an agonist, antagonist, or inverse agonist). For example, a compound that binds to the receptor (displacing this compound) but does not stimulate [35S]GTPγS binding is classified as an antagonist. A compound that stimulates [35S]GTPγS binding is an agonist, and its potency (EC50) and efficacy (Emax) can be determined. biorxiv.org
This combined approach has been used to characterize the functional properties of numerous opioid ligands. For instance, studies in HEK293 cells expressing the MOR showed that while the opioid agonist DAMGO robustly stimulated [35S]GTPγS binding, this effect could be modulated by σ1 receptor ligands, demonstrating cross-talk between receptor systems. nih.gov In these experiments, the absence of this compound binding confirmed the lack of opioid receptors in untransfected HEK cells, validating the system. nih.gov Similarly, the functional activity of novel compounds is routinely assessed by measuring their ability to stimulate [35S]GTPγS binding in cells known to express specific opioid receptor subtypes, as confirmed by this compound binding. plos.org
| Assay | Information Provided | Typical Application | Reference |
|---|---|---|---|
| This compound Binding | Measures receptor occupancy, affinity (Kd), and density (Bmax). | Confirming receptor expression; determining binding affinity of test compounds. | nih.govplos.org |
| [35S]GTPγS Binding | Measures agonist-stimulated G-protein activation (functional efficacy). | Characterizing ligands as agonists, partial agonists, or antagonists. | nih.govbiorxiv.org |
Investigation of Nuclear Opioid Binding Sites
While opioid receptors are primarily located on the cell surface membrane, research has provided evidence for the existence of opioid binding sites within the cell nucleus. nih.govjneurosci.org this compound has been pivotal in the discovery and characterization of these nuclear sites.
Studies using NG108-15 neurohybrid cells identified specific, high-affinity binding for this compound in purified nuclear preparations. nih.govjneurosci.org These findings were confirmed by marker enzyme analysis and microscopy to ensure the purity of the nuclear fractions. nih.gov Interestingly, the distribution of binding sites within the nucleus differed for agonists and antagonists. The partial agonist this compound showed predominantly high-affinity binding in the chromatin fraction, with lower affinity binding in the nuclear membrane. nih.govjneurosci.org In contrast, the delta-agonist [3H]-DADLE displayed high-affinity binding to the nuclear membranes and lower affinity to chromatin. nih.govjneurosci.org
Furthermore, the sensitivity of agonist binding to guanine (B1146940) nucleotides, a hallmark of G-protein coupling, was detected in the nuclear membranes but not in the chromatin fraction. nih.gov This suggests that the nuclear membranes of NG108-15 cells contain newly synthesized, G-protein-coupled delta-opioid receptors, while the chromatin fraction contains uncoupled opioid binding sites. nih.gov The function of these nuclear receptors is still an area of active investigation, but their existence, demonstrated with tools like this compound, challenges the traditional view of opioid signaling being restricted to the cell surface and opens up new avenues for understanding the long-term genomic effects of opioids.
| Subnuclear Fraction | This compound Binding Affinity | G-Protein Coupling | Reference |
|---|---|---|---|
| Chromatin | High-affinity | Uncoupled | nih.govjneurosci.org |
| Nuclear Membrane | Low-affinity | Coupled | nih.govjneurosci.org |
Comparative Research and Methodological Comparisons with Other Radioligands
Relative Affinities and Selectivities of [3H]Diprenorphine vs. Subtype-Selective Radioligands
This compound is a non-selective antagonist that binds with high affinity to all three major opioid receptor subtypes (mu, delta, and kappa). This contrasts with subtype-selective radioligands, which are designed to target a specific receptor type, enabling the study of individual receptor populations.
In studies on human neuroblastoma SH-SY5Y cells, which express both mu and delta receptors, this compound was used to label the total opioid site population. Selective suppression of its binding with specific ligands revealed a predominance of mu receptors, constituting 65-70% of the total sites. nih.gov Competition binding studies in these cells showed that mu- and delta-selective ligands were more potent at displacing the binding of their respective selective radioligands, [3H]DAMGO (mu) and [3H]DPDPE (delta), than the non-selective this compound. nih.gov The competition curves for agonists against this compound were biphasic, indicating the presence of high and low-affinity states for both mu and delta receptors. nih.gov
In a neuronal cell line (GT1-1) that produces luteinizing hormone-releasing hormone, this compound bound to a single class of sites with a dissociation constant (Kd) of 0.2 nM and a binding capacity (Bmax) of 125 fmol/mg protein. nih.gov Displacement studies showed that only the delta-selective ligand DPDPE significantly inhibited this compound binding, while the mu-selective [D-Ala2,N-Me-Phe4,Gly5-ol]enkephalin (DAMGO) and the kappa-selective U50488H were ineffective, suggesting the presence of functional delta-opioid receptors in these cells. nih.gov
Studies on porcine enteric nervous system membranes found that this compound bound with high affinity (Kd values from 0.2–0.5 nM) across different gut segments. Competition experiments with subtype-selective compounds in canine intestinal membranes revealed that myenteric plexus contained approximately 40-45% mu- and delta-sites and 10-15% kappa-sites, while the submucous plexus had a higher proportion of mu-sites (64%). taylorandfrancis.com
In rat spinal cord homogenates, the non-selective ligands this compound and [3H]bremazocine labeled a large number of sites that were difficult to resolve into mu, delta, and kappa types through displacement assays. capes.gov.br The binding of the kappa-selective agonist [3H]U-69,593 was low, identifying only about 40% of the total kappa-binding defined by the non-selective ligands. capes.gov.br Similarly, in guinea-pig cord, [3H]U-69,593 only labeled 60% of the kappa receptor population defined by the non-selective ligands. capes.gov.br
The following table summarizes the binding affinities of various opioid ligands determined in competitive binding assays using this compound and other selective radioligands.
| Compound | Radioligand | Receptor Target | Cell/Tissue Type | Binding Affinity (Ki/Kd) |
| This compound | - | Non-selective Opioid | GT1-1 Cells | Kd: 0.2 nM |
| This compound | - | Non-selective Opioid | Porcine Enteric Membranes | Kd: 0.2-0.5 nM |
| DAMGO | This compound | Mu Opioid | Solubilized Rat Brain | KDhigh: 2.17 nM, KDlow: 468 nM |
| [3H]DAMGO | - | Mu Opioid | Solubilized Rat Brain | Kd: 1.90 nM |
| [3H]DAMGO | - | Mu Opioid | SH-SY5Y Cells | Kd: 1.45 nM |
| DPDPE | This compound | Delta Opioid | GT1-1 Cells | Significant Inhibition |
| U-69,593 | This compound | Kappa Opioid | Porcine Myenteric Plexus | Displaced binding |
| Naltrindole | This compound | Delta Opioid | - | - |
This table is interactive. Click on headers to sort.
Methodological Differences and Similarities with [11C]Diprenorphine in Preclinical Imaging Contexts
Both this compound and [11C]Diprenorphine are used to image opioid receptors, but their applications differ based on the imaging modality. This compound is used for in vitro techniques like autoradiography, while [11C]Diprenorphine is used for in vivo positron emission tomography (PET) imaging. rug.nl
The primary methodological difference lies in the experimental setting. This compound studies involve homogenizing tissue and performing binding assays on membranes or tissue sections. umich.edunih.gov This allows for detailed pharmacological characterization under controlled conditions, such as manipulating ion concentrations or adding guanine (B1146940) nucleotides to study G-protein coupling. nih.govnih.gov For example, in vitro autoradiography with this compound can provide high-resolution maps of total opioid receptor distribution in brain slices. taylorandfrancis.com
In contrast, [11C]Diprenorphine is administered to living subjects, and its distribution in the brain is measured externally by a PET scanner. wmpllc.org This provides a dynamic view of receptor availability in the living brain but with lower spatial resolution than autoradiography. The development of [11C]Diprenorphine for PET was a significant advancement, allowing the study of the opioid system in vivo. rug.nl
A key similarity is that both radiotracers are non-selective antagonists, binding to mu, delta, and kappa opioid receptors. wmpllc.org This property makes them suitable for measuring total opioid receptor density in both preclinical and clinical PET studies. frontiersin.orgsciopen.com However, the in vivo binding characteristics of diprenorphine (B84857) can be influenced by factors like the presence of sodium, which can cause variability between in vivo and in vitro results. wmpllc.org
Preclinical studies have directly compared the two. For instance, while the initial development of a PET ligand for opioid receptors focused on other compounds due to difficulties in labeling diprenorphine with carbon-11 (B1219553), methods were eventually established. rug.nl Both [3H]- and [11C]-labeled diprenorphine have been instrumental in studies of pain, with early human studies using this compound binding to show reduced receptor availability in patients with central post-stroke pain. frontiersin.org
| Feature | This compound | [11C]Diprenorphine |
| Isotope | Tritium (B154650) (³H) | Carbon-11 (¹¹C) |
| Imaging Modality | In vitro Autoradiography, Binding Assays | In vivo Positron Emission Tomography (PET) |
| Experimental Setting | Tissue homogenates, brain slices | Living subjects |
| Resolution | High (microscopic) | Lower (several millimeters) |
| Application | Detailed pharmacological characterization, receptor mapping | Measuring dynamic receptor availability in vivo |
| Selectivity | Non-selective antagonist (μ, δ, κ) | Non-selective antagonist (μ, δ, κ) |
This table is interactive. Click on headers to sort.
Comparative Sensitivity to Endogenous Ligand Displacement
A crucial aspect of in vivo receptor imaging is the sensitivity of a radioligand to displacement by endogenous neurotransmitters. This allows for the measurement of changes in neurotransmitter levels in response to pharmacological challenges or behavioral tasks.
Studies comparing this compound and the mu-opioid receptor agonist [11C]Carfentanil have revealed significant differences in their sensitivity to endogenous opioid peptide (EOP) release. In a study using rats, amphetamine-induced EOP release and methadone administration caused significant reductions in the uptake of [11C]Carfentanil, but not this compound. researchgate.netnih.gov This indicates that [11C]Carfentanil is more sensitive to competition from endogenous opioids in vivo. researchgate.net
The proposed mechanism for this difference involves agonist-induced receptor internalization. The binding of an agonist like an endogenous opioid peptide can cause the receptor to be internalized into endosomes. nih.gov The study found that in vitro, in buffers mimicking the endosomal environment, the ability of μ-receptors to bind radioligands was significantly reduced. nih.gov Furthermore, amphetamine and methadone treatment increased the co-localization of μ-receptors with early endosomes. nih.gov
As an antagonist, this compound is less sensitive to these agonist-induced changes in receptor state and location. It can bind to the receptor regardless of whether it is coupled to a G-protein, whereas agonists like [11C]Carfentanil preferentially bind to the high-affinity, G-protein-coupled state of the receptor. researchgate.netnih.gov Therefore, when endogenous opioids are released and cause receptor internalization, the binding of the agonist tracer [11C]Carfentanil is reduced to a greater extent than the antagonist tracer this compound. researchgate.netacs.org
These findings suggest that [11C]Carfentanil may be a superior radioligand for imaging EOP release in vivo, as its binding is a more sensitive measure of synaptic opioid concentrations. nih.gov Conversely, the relative insensitivity of this compound to endogenous ligand displacement makes it a more stable marker for measuring total receptor density, irrespective of the current level of endogenous opioid activity.
| Radioligand | Type | Sensitivity to Endogenous Opioid Displacement | Proposed Mechanism for Difference |
| This compound | Antagonist | Low | Less affected by agonist-induced receptor internalization and changes in G-protein coupling state. |
| [11C]Carfentanil | Agonist | High | Preferentially binds to high-affinity state; binding is reduced by agonist-induced receptor internalization. |
This table is interactive. Click on headers to sort.
Advanced Applications and Future Directions in 3h Diprenorphine Research
Development of Novel Analogues and Peptidomimetics for Opioid Receptor Characterization
The quest for safer and more effective opioid analgesics has spurred the development of novel analogues and peptidomimetics. [3H]Diprenorphine plays a crucial role in the in vitro characterization of these new chemical entities. Through competitive binding assays, researchers can determine the binding affinities (Ki) of novel compounds for MOR, DOR, and KOR by measuring their ability to displace this compound from the receptors. emerging-researchers.orgnih.govacs.org This technique is fundamental in establishing the selectivity and potency of new ligands.
One promising area of research is the development of mixed-efficacy MOR agonist/DOR antagonist peptidomimetics. emerging-researchers.orgnih.gov The rationale behind this approach is to create compounds that provide the analgesic effects of MOR activation while mitigating the adverse effects, such as tolerance and dependence, which are often associated with unopposed MOR agonism. emerging-researchers.orgacs.org this compound binding assays are essential in screening these peptidomimetics to identify those with the desired receptor binding profile. emerging-researchers.orgnih.gov For instance, studies have described peptidomimetics designed with a tetrahydroquinoline (THQ) scaffold that exhibit a MOR agonist/DOR antagonist profile. nih.govacs.org
Furthermore, researchers are exploring the synthesis of novel analogues by modifying existing scaffolds. For example, the naltrexone (B1662487) scaffold has been used to develop new ligands to probe the DOR. researchgate.net Similarly, novel trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl) piperidine (B6355638) derivatives based on JDTic have been designed to create selective κ-receptor antagonists with a shorter duration of action. acs.org In all these developmental pathways, this compound serves as a primary tool for the initial characterization of receptor binding affinities. acs.orgacs.org
| Compound Type | Research Focus | Role of this compound | Example Compounds/Scaffolds |
|---|---|---|---|
| Peptidomimetics | MOR agonist/DOR antagonist | Competitive displacement to determine binding affinities (Ki) emerging-researchers.orgnih.govacs.org | Tetrahydroquinoline (THQ) scaffold-based compounds nih.govacs.org |
| Novel Analogues | Selective κ-receptor antagonists | Initial characterization of receptor binding affinities acs.orgacs.org | trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl) piperidine derivatives acs.org |
| Novel Analogues | Probing the DOR | Characterization of binding to DOR researchgate.net | Naltrexone scaffold-based ligands researchgate.net |
Contributions to Understanding Opioid System Plasticity and Regulation in Preclinical Models
This compound has been instrumental in elucidating the plasticity and regulation of the opioid system in various preclinical models. Its ability to label a large proportion of the opioid receptor population makes it a valuable tool for studying changes in receptor density and distribution under different physiological and pathological conditions. nih.gov
Studies using cultured rat dorsal root ganglia neurons have utilized this compound to demonstrate the regulation of opioid receptors by chronic exposure to opioids. nih.gov For example, prolonged exposure to the MOR agonist DAMGO resulted in a significant decrease in the total number of opioid receptors (Bmax), indicating receptor downregulation. nih.gov Conversely, treatment with the antagonist naloxone (B1662785) led to an upregulation of receptors. nih.gov These findings in cultured sensory neurons provide a model for studying the cellular mechanisms of opioid tolerance. nih.gov
In vivo studies in animal models have also benefited from the use of this compound and its carbon-11 (B1219553) labeled counterpart, [11C]diprenorphine, for positron emission tomography (PET) imaging. These studies have revealed alterations in opioid receptor availability in chronic pain states. frontiersin.org For instance, reduced [11C]diprenorphine binding has been observed in brain regions like the thalamus and anterior cingulate cortex (ACC) in animal models of chronic pain, suggesting a downregulation or occupancy of opioid receptors in these conditions. frontiersin.org Such studies provide insights into the neurobiological changes that occur in the brain during chronic pain and how the endogenous opioid system adapts. frontiersin.org
The zebrafish model is another preclinical system where this compound has been used to characterize opioid receptors and their regulation. oup.com The fundamental similarities between the zebrafish and mammalian opioid systems make it a useful model for studying the biochemical and pharmacological mechanisms of opioid action, including the development of tolerance and dependence. oup.com
| Preclinical Model | Research Finding | Significance |
|---|---|---|
| Cultured Rat Dorsal Root Ganglia Neurons | Chronic DAMGO exposure decreases opioid receptor Bmax; Naloxone exposure increases Bmax. nih.gov | Provides a cellular model for studying opioid receptor regulation and the mechanisms of tolerance. nih.gov |
| Animal Models (PET imaging with [11C]diprenorphine) | Reduced opioid receptor availability in the thalamus and ACC in chronic pain states. frontiersin.org | Suggests downregulation or occupancy of opioid receptors in brain regions involved in pain processing during chronic pain. frontiersin.org |
| Zebrafish | Characterization of opioid receptor binding profiles similar to mammals. oup.com | Establishes the zebrafish as a viable model for studying opioid system pharmacology and regulation. oup.com |
Potential for Further Elucidation of Receptor Subtype Functionality
While this compound is a non-selective ligand, its use in conjunction with selective unlabeled ligands allows for the dissection of the contributions of individual opioid receptor subtypes (mu, delta, and kappa) to various physiological and pharmacological effects. By using selective competitors to block binding to specific receptor types, researchers can isolate and quantify the binding of this compound to the remaining receptor population.
This approach has been used to determine the relative proportions of MOR, DOR, and KOR in different tissues and brain regions. nih.gov For example, in cultured rat sensory neurons, approximately 70% of this compound binding sites were identified as mu receptors, with kappa and delta receptors representing about 10% and 5%, respectively. nih.gov Such information is critical for understanding the tissue-specific roles of each receptor subtype.
Future research can leverage this methodology to explore the functional roles of receptor subtypes in more complex processes. For instance, by combining competitive binding assays with functional assays, such as [35S]GTPγS binding, it is possible to not only determine the binding affinity of a novel compound but also its efficacy (agonist, antagonist, or inverse agonist activity) at each receptor subtype. emerging-researchers.orgacs.org This is particularly important for the development of biased agonists, which preferentially activate certain signaling pathways over others, potentially leading to drugs with improved therapeutic profiles. acs.org
Furthermore, the use of this compound in autoradiographic studies of brain slices from genetically modified animals (e.g., knockout mice lacking a specific opioid receptor subtype) can provide definitive evidence for the localization and function of the remaining receptor populations. This will contribute to a more precise understanding of the intricate interplay between the different opioid receptor subtypes in mediating the complex effects of both endogenous and exogenous opioids.
Compound List
| Compound Name |
|---|
| [11C]diprenorphine |
| [35S]GTPγS |
| This compound |
| [D-Ala2, D-Leu5]enkephalin (DADLE) |
| Bremazocine |
| Buprenorphine |
| BW373U86 |
| Carfentanil |
| DAMGO |
| DPDPE |
| Dynorphin A |
| Etorphine |
| JDTic |
| Leu-enkephalin |
| Met-enkephalin |
| Morphine |
| Naloxone |
| Naltrexone |
| SNC80 |
| U-50488 |
| U-69,593 |
Q & A
Q. Basic Methodology :
- Use saturation binding assays with increasing concentrations of this compound (0.05–7 nM) to determine equilibrium dissociation constants (Kd) and receptor density (Bmax) in membrane preparations .
- Include competitive ligands (e.g., naloxone, dynorphin A) to validate specificity. For example, pre-incubate membranes with 10 µM DPDPE to assess δ-opioid receptor (DOPR) displacement .
- Employ cold saturation (excess unlabeled ligand) to distinguish specific vs. nonspecific binding. Use Tris-HCl buffer (50 mM, pH 7.4) at 22°C for optimal stability .
Q. Advanced Consideration :
- Adjust incubation time (e.g., 90 minutes) and temperature to account for receptor internalization or desensitization. For heterologous desensitization studies, pre-treat cells with agonists (e.g., SKF-82958 for D1 receptors) to observe changes in this compound binding kinetics .
What experimental design strategies resolve contradictions in this compound binding affinity data across different opioid receptor subtypes?
Q. Basic Methodology :
- Conduct parallel assays using subtype-specific radioligands (e.g., [3H]-DAMGO for µ-opioid receptors [MOR], [3H]-DPDPE for DOPR) to compare binding profiles .
- Validate receptor expression in transfected cell lines (e.g., CHO-FLAG-DOPR/HA-D1R) using immunoblotting or flow cytometry to ensure consistency .
Q. Advanced Analysis :
- Apply nonlinear regression (e.g., Prism software) to calculate Ki values from IC50 data using the Cheng-Prusoff equation .
- Replicate experiments across independent trials (n=3–5) to assess variability. For example, discrepancies in Buprenorphine analogue binding at κ-opioid receptors (KOPr) may require revisiting receptor preparation protocols .
How should researchers address interspecies variability in this compound autoradiographic localization studies?
Q. Basic Methodology :
Q. Advanced Strategy :
- Employ hybrid search systems to collate cross-species data (e.g., primate vs. rodent receptor distributions). Use grammar-based query expansions (e.g., 〈BY_DAY〉, 〈BY_HOUR〉) to refine literature reviews .
What methodological controls are critical for interpreting this compound displacement in heteromeric receptor complexes?
Q. Basic Protocol :
Q. Advanced Application :
- Use allosteric modulators (e.g., PKA or ERK1/2 inhibitors) to dissect signaling pathways influencing receptor trafficking. For example, pre-treat cells with H89 (PKA inhibitor) to block D1-mediated DOPR desensitization .
How can researchers validate the pharmacological relevance of this compound binding in vivo?
Q. Basic Approach :
Q. Advanced Integration :
- Combine autoradiography with PET imaging using [11C]Diprenorphine to compare ex vivo and in vivo binding distributions .
- Use CRISPR/Cas9-edited receptor knockout models to confirm target specificity .
What statistical frameworks are recommended for analyzing this compound binding data with high inter-experimental variability?
Q. Basic Practice :
Q. Advanced Solution :
- Apply mixed-effects models to account for batch variability in membrane preparations or ligand batches .
- Use bootstrapping to generate confidence intervals for Ki and Bmax estimates in small-sample studies .
How do researchers reconcile discrepancies between this compound binding and functional assays (e.g., GTPγS binding)?
Q. Basic Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
